N-Acetylphenylalanylglycinal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylphenylalanylglycinal is a heterocyclic organic compound with the molecular formula C13H16N2O3 . It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an acetyl group attached to the nitrogen atom of the phenylalanine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylphenylalanylglycinal typically involves the acetylation of phenylalanine followed by the formation of the glycinal moiety. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation processes using automated reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and optimize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Acetylphenylalanylglycinal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the glycinal moiety can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like hydrazine (NH2NH2) or hydroxylamine (NH2OH) under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N-Acetylphenylalanylglycic acid.
Reduction: Formation of N-Acetylphenylalanylglycinol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Acetylphenylalanylglycinal has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-Acetylphenylalanylglycinal involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The acetyl group and the phenylalanine residue play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Acetylalanine: Similar in structure but lacks the phenyl group.
N-Acetylglucosamine: Contains an acetyl group but is a sugar derivative.
N-Acetylcysteine: Contains an acetyl group but has a thiol group instead of an aldehyde
Uniqueness
N-Acetylphenylalanylglycinal is unique due to its combination of an acetyl group, a phenylalanine residue, and a glycinal moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
41036-40-2 |
---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-(2-oxoethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C13H16N2O3/c1-10(17)15-12(13(18)14-7-8-16)9-11-5-3-2-4-6-11/h2-6,8,12H,7,9H2,1H3,(H,14,18)(H,15,17)/t12-/m0/s1 |
InChI Key |
JOJRTULPKHKGCQ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC=O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.